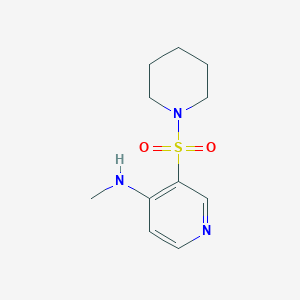![molecular formula C7H3BrClN3 B13012890 7-Bromo-8-chloropyrido[2,3-b]pyrazine](/img/structure/B13012890.png)
7-Bromo-8-chloropyrido[2,3-b]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-8-chloropyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H3BrClN3. This compound belongs to the pyrido[2,3-b]pyrazine family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-chloropyrido[2,3-b]pyrazine typically involves condensation reactions of aromatic 1,2-diamino and 1,2-diketone compounds. One common method is the Suzuki–Miyaura cross-coupling reaction, which uses palladium catalysts such as Pd(dppf)Cl2 in tetrahydrofuran (THF) with potassium carbonate (K2CO3) as a base at reflux temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity.
化学反应分析
Types of Reactions: 7-Bromo-8-chloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine or chlorine atoms with other substituents.
Cross-Coupling Reactions: Such as the Suzuki–Miyaura reaction, which forms aryl-substituted derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Pd(dppf)Cl2
Solvents: Tetrahydrofuran (THF)
Bases: Potassium carbonate (K2CO3)
Conditions: Reflux temperature
Major Products: The major products formed from these reactions are aryl-substituted pyrido[2,3-b]pyrazine derivatives, which have applications in pharmaceuticals and materials science .
科学研究应用
7-Bromo-8-chloropyrido[2,3-b]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its kinase inhibitory activity, making it a candidate for drug discovery.
作用机制
The exact mechanism of action of 7-Bromo-8-chloropyrido[2,3-b]pyrazine is not fully understood. it is known to interact with various molecular targets, including kinases, which play a crucial role in cell signaling pathways. This interaction can lead to the inhibition of kinase activity, thereby exerting its biological effects .
相似化合物的比较
Pyrido[2,3-b]pyrazine: The parent compound, which shares the core structure but lacks the bromine and chlorine substituents.
Quinoxalines: Another class of nitrogen-containing heterocycles with similar biological activities.
Uniqueness: 7-Bromo-8-chloropyrido[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for further functionalization and derivatization, enhancing its versatility in various applications .
属性
分子式 |
C7H3BrClN3 |
|---|---|
分子量 |
244.47 g/mol |
IUPAC 名称 |
7-bromo-8-chloropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H3BrClN3/c8-4-3-12-7-6(5(4)9)10-1-2-11-7/h1-3H |
InChI 键 |
FPFBGRGKERJPAW-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C2C(=N1)C(=C(C=N2)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13012817.png)

![methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13012824.png)
![(1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B13012836.png)
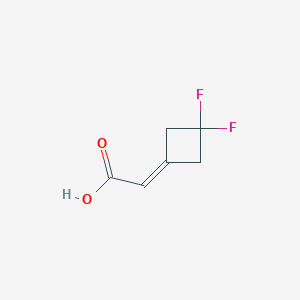
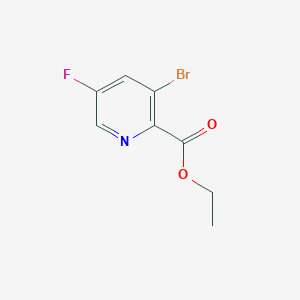
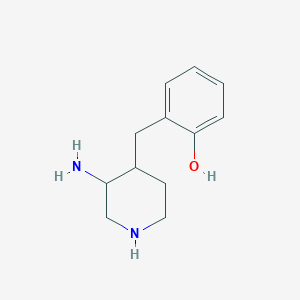
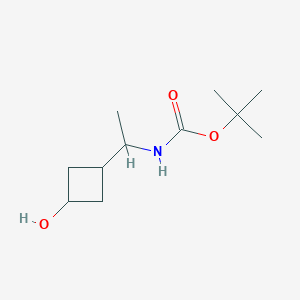
![2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13012876.png)
![tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B13012885.png)
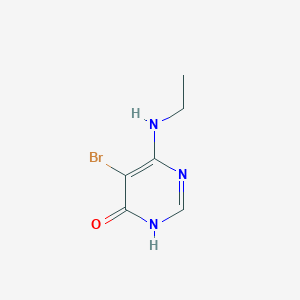
![1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13012889.png)
